molecular formula C40H80NO7PS B053975 Palmitoyl Thio-PC CAS No. 113881-60-0

Palmitoyl Thio-PC

Cat. No.: B053975
CAS No.: 113881-60-0
M. Wt: 750.1 g/mol
InChI Key: CJNCGLSWHABGOT-KXQOOQHDSA-N
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Description

Palmitoyl thio-phosphatidylcholine is a thioester analog of glycerophospholipids. It is a chromogenic substrate for phospholipase A2, containing a palmitoyl thioester at the sn-2 position of the glycerol backbone. This compound is used in various biochemical assays to measure phospholipase activity .

Scientific Research Applications

Biochemical Analysis

Biochemical Properties

1-Palmitoyl-2-thiopalmitoyl phosphatidylcholine plays a significant role in biochemical reactions, primarily serving as a substrate for PLA2 enzymes. The hydrolysis of the thioester bond by PLA2 releases a free thiol group, which can be detected using Ellman’s reagent, producing a yellow color with an absorbance maximum at 412 nm . This property makes it a valuable tool for measuring PLA2 activity in various experimental setups. Additionally, 1-Palmitoyl-2-thiopalmitoyl phosphatidylcholine interacts with other biomolecules, including proteins and lipids, influencing membrane dynamics and signaling pathways.

Cellular Effects

1-Palmitoyl-2-thiopalmitoyl phosphatidylcholine affects various cellular processes. It influences cell signaling pathways by modulating the activity of PLA2, which in turn regulates the production of bioactive lipids such as arachidonic acid and lysophosphatidylcholine . These lipids play crucial roles in inflammation, cell proliferation, and apoptosis. The compound also impacts gene expression and cellular metabolism by altering the lipid composition of cell membranes, thereby affecting membrane fluidity and the function of membrane-bound proteins.

Molecular Mechanism

The molecular mechanism of 1-Palmitoyl-2-thiopalmitoyl phosphatidylcholine involves its interaction with PLA2 enzymes. Upon binding to PLA2, the thioester bond at the sn-2 position is hydrolyzed, releasing a free thiol group and a lysophosphatidylcholine molecule . This reaction not only serves as a basis for PLA2 activity assays but also contributes to the generation of signaling molecules that regulate various cellular functions. The compound may also interact with other enzymes and proteins, modulating their activity through direct binding or by altering the lipid environment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Palmitoyl-2-thiopalmitoyl phosphatidylcholine can change over time. The compound is relatively stable when stored at -20°C, but its activity may decrease upon prolonged exposure to higher temperatures or light . In vitro studies have shown that the hydrolysis of the thioester bond by PLA2 occurs rapidly, leading to immediate changes in cellular function. Long-term effects include alterations in membrane composition and sustained changes in cell signaling pathways.

Dosage Effects in Animal Models

The effects of 1-Palmitoyl-2-thiopalmitoyl phosphatidylcholine vary with different dosages in animal models. At low doses, the compound can effectively modulate PLA2 activity and influence lipid signaling pathways without causing significant toxicity . At higher doses, it may induce adverse effects such as membrane disruption and cytotoxicity. Threshold effects have been observed, where a certain concentration is required to elicit measurable biochemical and cellular responses.

Metabolic Pathways

1-Palmitoyl-2-thiopalmitoyl phosphatidylcholine is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes such as PLA2, leading to the production of lysophosphatidylcholine and free fatty acids . These metabolites can further participate in various metabolic processes, including energy production and the synthesis of other bioactive lipids. The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular function and homeostasis.

Transport and Distribution

Within cells and tissues, 1-Palmitoyl-2-thiopalmitoyl phosphatidylcholine is transported and distributed through interactions with lipid transporters and binding proteins. Its localization within cellular membranes allows it to modulate membrane properties and interact with membrane-bound enzymes and receptors . The compound’s distribution can affect its bioavailability and the extent of its biochemical and cellular effects.

Subcellular Localization

1-Palmitoyl-2-thiopalmitoyl phosphatidylcholine is primarily localized in cellular membranes, where it exerts its effects on membrane dynamics and enzyme activity . The presence of targeting signals or post-translational modifications may direct the compound to specific subcellular compartments, such as the endoplasmic reticulum or mitochondria. This localization is crucial for its function, as it allows the compound to interact with specific biomolecules and participate in localized signaling events.

Preparation Methods

Synthetic Routes and Reaction Conditions

Palmitoyl thio-phosphatidylcholine can be synthesized through a chiral synthesis process. The reaction conditions typically involve the use of organic solvents such as ethanol and phosphate-buffered saline at a pH of 7.2 .

Industrial Production Methods

Industrial production of palmitoyl thio-phosphatidylcholine involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for biochemical assays .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Palmitoyl thio-phosphatidylcholine is unique due to its specific structure, which allows it to be a chromogenic substrate for phospholipase A2. The presence of the palmitoyl thioester at the sn-2 position makes it highly suitable for measuring enzyme activity in various biochemical assays .

Properties

IUPAC Name

[(2R)-3-hexadecanoyloxy-2-hexadecanoylsulfanylpropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H80NO7PS/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-49(44,45)47-35-34-41(3,4)5)50-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNCGLSWHABGOT-KXQOOQHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H80NO7PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50921231
Record name 3-(Hexadecanoyloxy)-2-(hexadecanoylsulfanyl)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50921231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

750.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113881-60-0
Record name 1-Palmitoyl-2-thiopalmitoyl phosphatidylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113881600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Hexadecanoyloxy)-2-(hexadecanoylsulfanyl)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50921231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the structure of 1-Palmitoyl-2-thiopalmitoyl phosphatidylcholine?

A: While the provided abstract [] does not contain specific details about the structure of 1-Palmitoyl-2-thiopalmitoyl phosphatidylcholine, it highlights its role as a "highly specific chromogenic substrate of phospholipase A2." [] This suggests that the compound likely possesses structural features mimicking natural phospholipase A2 substrates, but with a modification allowing for colorimetric detection of enzymatic activity. The "thio" prefix in its name indicates a sulfur atom replacing an oxygen atom, potentially in the ester linkage at the sn-2 position of the glycerol backbone. This substitution could be responsible for the chromogenic properties of the molecule upon interaction with phospholipase A2.

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